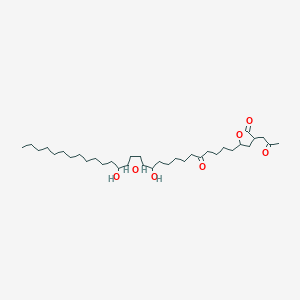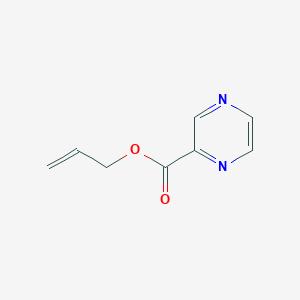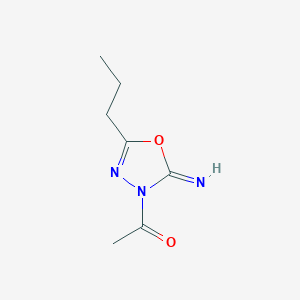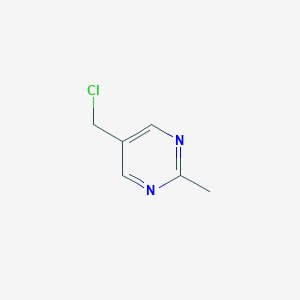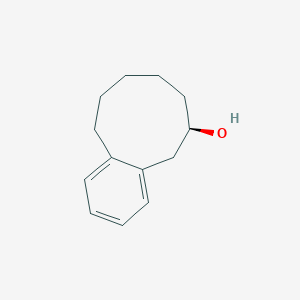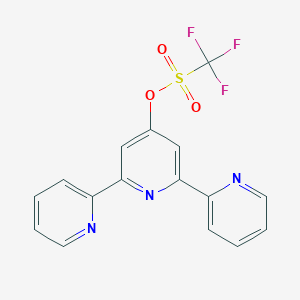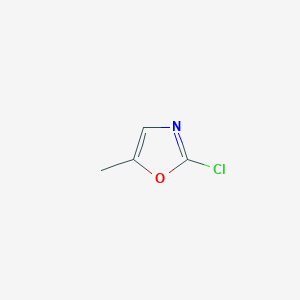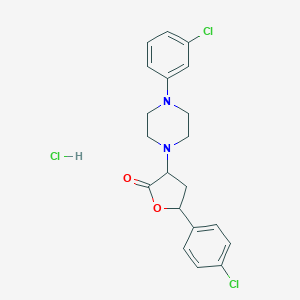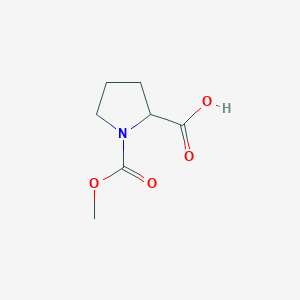
1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid is a compound that can be associated with various chemical reactions and has potential applications in medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, which is a five-membered lactam structure, with a methoxycarbonyl group enhancing its reactivity and solubility.
Synthesis Analysis
The synthesis of related compounds often involves catalytic systems or the use of chiral auxiliaries. For instance, methyl 4-aminopyrrole-2-carboxylates, which share a similar pyrrole structure, can be synthesized using a FeCl2/Et3N binary catalytic system, leading to pyrrolylpyridinium salts that can be further modified . Another related compound, 1-(4-Methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid, was synthesized using bromo[1-14C]acetic acid, showcasing the versatility of pyrrolidine derivatives in synthesis . Additionally, asymmetric acylation using a chiral auxiliary based on a pyrrolidine moiety demonstrates the utility of pyrrolidine derivatives in stereoselective synthesis .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been extensively studied. For example, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was determined by X-ray diffraction, revealing a slightly distorted pyrrolic ring and specific angles between the planes of the substituents . Such structural analyses are crucial for understanding the reactivity and interaction of these molecules.
Chemical Reactions Analysis
Pyrrolidine derivatives participate in various chemical reactions. The reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, for instance, yields peroxidic intermediates that can be further reacted to produce substituted pyrroles . Heterocyclic betaines derived from pyrrolidine structures can form dimers through hydrogen bonds and exhibit intramolecular charge transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and intermolecular interactions play a significant role in the stability and reactivity of these compounds. For example, the title compound in forms chains through intermolecular hydrogen bonds, which could affect its solubility and reactivity. The electronic properties, such as charge transfer interactions in manganese (II) complexes of pyridine-2-carboxylate derivatives, are also of interest, as they can influence the reactivity and potential applications of these compounds .
Scientific Research Applications
Structural and Conformational Studies
1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid and its derivatives have been extensively studied for their structural and conformational properties. These studies often involve X-ray crystallography and molecular dynamics simulations to understand the molecule's geometry and interactions. For example, Yuan et al. (2010) analyzed the conformation of a related compound, highlighting the angles between various functional groups and their spatial arrangement (Yuan, Cai, Huang, & Xu, 2010). Similarly, Banerjee et al. (2002) studied the crystal structure and molecular conformation of a solvated derivative, providing insights into potential applications in drug design (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).
Synthetic Applications
This compound has been used in various synthetic pathways to create new molecules with potential pharmacological activity. Zhou et al. (2021) demonstrated its utility in synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlighting its versatility in multi-step synthesis (Zhou, Zhang, He, Zhang, Jiang, & Xu, 2021). Additionally, Menegazzo et al. (2006) utilized a derivative in the synthesis of beta-foldamers, expanding the scope of this compound in creating structurally complex molecules (Menegazzo, Fries, Mammi, Galeazzi, Martelli, Orena, & Rinaldi, 2006).
Pharmaceutical Research
Derivatives of 1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid have been explored in pharmaceutical research. For instance, the synthesis and study of N-acyl derivatives of thiazolidine-4-carboxylic acid demonstrated their influence on learning and memory in experimental animals, indicating potential neuropharmacological applications (Кричевский, Алексеева, Паршин, Калинкина, Чернышев, & Граник, 2007).
Chemical Reactivity and Interactions
Research on the reactivity and interactions of this compound and its derivatives has been conducted to understand their behavior in various chemical environments. For example, the study of hydrogen-bonded co-crystal structures involving derivatives of this compound has provided insights into their potential in crystal engineering and drug development (Chesna, Cox, Basso, & Benedict, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXXTNFAEIJNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456117 | |
| Record name | 1,2-Pyrrolidinedicarboxylicacid,1-methylester(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
134250-76-3 | |
| Record name | N-Carbomethoxy proline, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134250763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Pyrrolidinedicarboxylicacid,1-methylester(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-CARBOMETHOXY PROLINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EPY6RQW0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



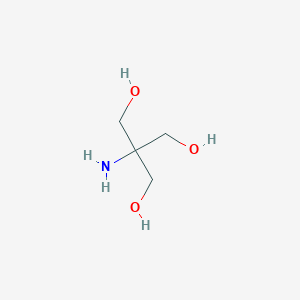
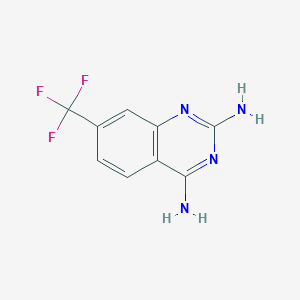
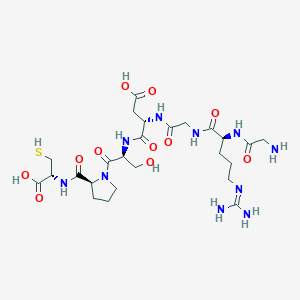
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)

